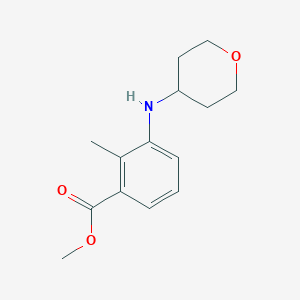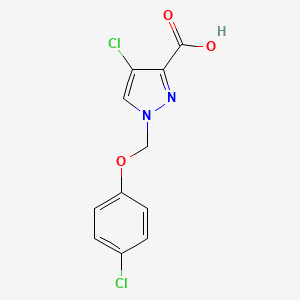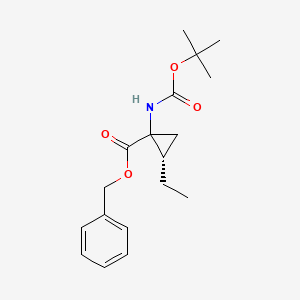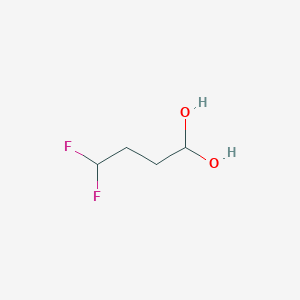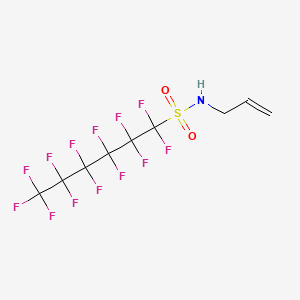
3,6-Dimethylhept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylhept-5-enoic acid is an organic compound with the molecular formula C9H16O2 It is characterized by a heptenoic acid backbone with two methyl groups attached at the 3rd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylhept-5-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-methyl-2-buten-1-ol, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases like sodium hydride (NaH) for the alkylation step and oxidizing agents such as potassium permanganate (KMnO4) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation of suitable intermediates followed by oxidation. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylhept-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the double bond, using reagents like halogens (e.g., bromine) or hydrogen halides (e.g., HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), hydrogen bromide (HBr)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
3,6-Dimethylhept-5-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,6-Dimethylhept-5-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 3,6-Dimethyl-3-hydroxy-6-heptenoic acid
- 3,6-Dimethyl-5-heptenoic acid
Comparison: 3,6-Dimethylhept-5-enoic acid is unique due to its specific structural features, such as the position of the double bond and the methyl groups. Compared to similar compounds, it may exhibit different reactivity and properties, making it suitable for specific applications. For instance, the presence of the double bond can influence its chemical behavior and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3,6-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-7(2)4-5-8(3)6-9(10)11/h4,8H,5-6H2,1-3H3,(H,10,11) |
Clé InChI |
TYIVYMIPIWTKAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CC=C(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



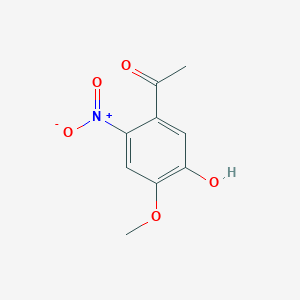
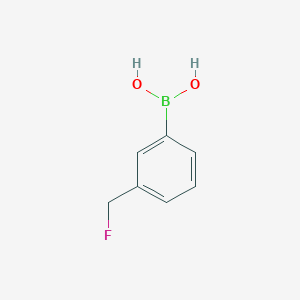
![2,7-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12841607.png)

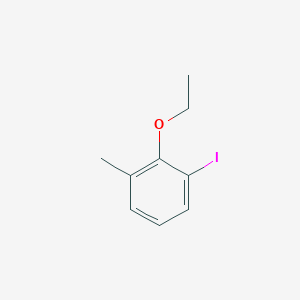
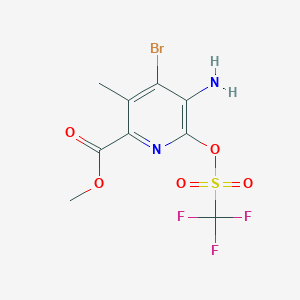
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

